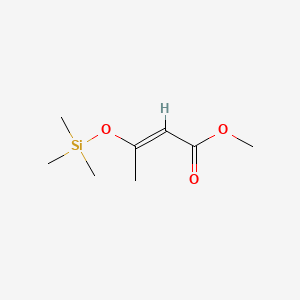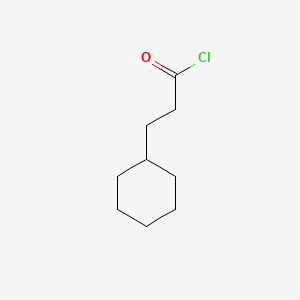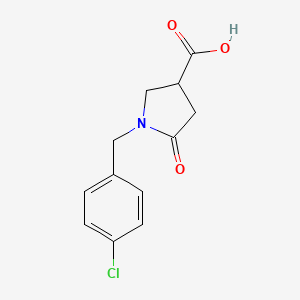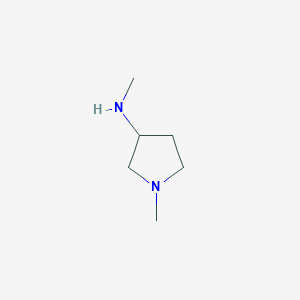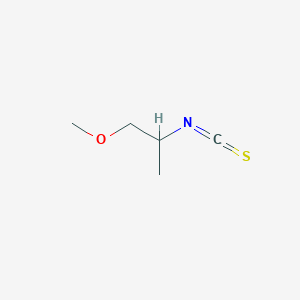
3-(Difluoromethoxy)phenol
Overview
Description
3-(Difluoromethoxy)phenol is a chemical compound with the empirical formula C7H6F2O2 and a molecular weight of 160.12 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 3-(Difluoromethoxy)phenol can be represented by the SMILES stringOc1cccc(OC(F)F)c1 . The InChI representation is 1S/C7H6F2O2/c8-7(9)11-6-3-1-2-5(10)4-6/h1-4,7,10H . Physical And Chemical Properties Analysis
3-(Difluoromethoxy)phenol is a solid substance . It has a molecular weight of 160.12 g/mol . The compound’s IUPAC name is 3-(difluoromethoxy)phenol .Scientific Research Applications
Synthesis of Fluorinated Compounds
3-(Difluoromethoxy)phenol: is a valuable building block in the synthesis of fluorinated aromatic compounds. Due to the presence of the difluoromethoxy group, it can introduce fluorine atoms into other molecules, which is particularly useful in the pharmaceutical industry where fluorination can significantly alter the biological activity of a compound .
Material Science
In material science, this compound can be used to modify the surface properties of materials. For example, it can be used to create hydrophobic surfaces due to its fluorinated side chain, which could be beneficial in creating non-stick coatings or in applications requiring water repellent materials .
Agrochemical Research
Fluorinated phenols like 3-(Difluoromethoxy)phenol are often explored for their potential use in agrochemicals. The introduction of fluorine can lead to the development of herbicides and pesticides with improved efficacy and selectivity .
Development of Fluorescent Probes
The phenol moiety of 3-(Difluoromethoxy)phenol can be functionalized to create fluorescent probes. These probes are used in biochemistry and molecular biology to study cell signaling, identify proteins, or track biological processes in real-time .
Pharmaceutical Research
In pharmaceutical research, 3-(Difluoromethoxy)phenol can be used as an intermediate in the synthesis of drugs. Its unique structure allows for the creation of drug molecules with enhanced pharmacokinetic properties, such as increased metabolic stability or improved membrane permeability .
Polymer Chemistry
This compound can be utilized in polymer chemistry to synthesize fluorinated polymers. These polymers exhibit high thermal stability and chemical resistance, making them suitable for use in extreme conditions or as materials for special applications .
Catalysis
3-(Difluoromethoxy)phenol: may serve as a ligand in catalytic systems. The fluorine atoms can influence the electronic properties of the catalyst, potentially leading to more efficient or selective catalytic reactions .
Environmental Science
In environmental science, research into the behavior of fluorinated compounds like 3-(Difluoromethoxy)phenol is crucial. Understanding their degradation pathways and environmental impact is important for assessing the risks associated with their use and for developing safer alternatives .
Safety And Hazards
3-(Difluoromethoxy)phenol is classified as Acute Tox. 3 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . It is also harmful to aquatic life with long-lasting effects .
properties
IUPAC Name |
3-(difluoromethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O2/c8-7(9)11-6-3-1-2-5(10)4-6/h1-4,7,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NETVQEPAYWXLPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378894 | |
| Record name | 3-(difluoromethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethoxy)phenol | |
CAS RN |
88798-13-4 | |
| Record name | 3-(difluoromethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Difluoromethoxy)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




